
N-(3-cyanophenyl)-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanophenyl)-3,5-dimethylbenzamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic diseases, such as type 2 diabetes and obesity.
Wirkmechanismus
N-(3-cyanophenyl)-3,5-dimethylbenzamide activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change that results in the phosphorylation and activation of AMPK. Activated AMPK then phosphorylates downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4, leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects
N-(3-cyanophenyl)-3,5-dimethylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. N-(3-cyanophenyl)-3,5-dimethylbenzamide has also been shown to reduce body weight and improve glucose tolerance in obese mice. Furthermore, N-(3-cyanophenyl)-3,5-dimethylbenzamide has been shown to have anti-inflammatory effects and to protect against liver damage in animal models of non-alcoholic fatty liver disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyanophenyl)-3,5-dimethylbenzamide has several advantages for lab experiments. It is a small molecule activator of AMPK, which makes it easy to administer and study. It has also been shown to have high potency and selectivity for AMPK activation. However, N-(3-cyanophenyl)-3,5-dimethylbenzamide has some limitations for lab experiments. It is not a natural compound, which may limit its translational potential. In addition, it may have off-target effects that could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the study of N-(3-cyanophenyl)-3,5-dimethylbenzamide. One potential direction is to investigate its potential therapeutic applications in the treatment of metabolic diseases, such as type 2 diabetes and obesity. Another potential direction is to study its effects on other physiological processes, such as autophagy and inflammation. Furthermore, the development of more potent and selective activators of AMPK, based on the structure of N-(3-cyanophenyl)-3,5-dimethylbenzamide, could lead to the discovery of new therapeutic agents for the treatment of metabolic diseases.
Synthesemethoden
N-(3-cyanophenyl)-3,5-dimethylbenzamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-cyanophenylamine to form the desired amide product. The synthesis method has been optimized to yield high purity and high yield of N-(3-cyanophenyl)-3,5-dimethylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanophenyl)-3,5-dimethylbenzamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, liver cells, and adipocytes. N-(3-cyanophenyl)-3,5-dimethylbenzamide has also been shown to reduce body weight and improve glucose tolerance in obese mice. Furthermore, N-(3-cyanophenyl)-3,5-dimethylbenzamide has been shown to have anti-inflammatory effects and to protect against liver damage in animal models of non-alcoholic fatty liver disease.
Eigenschaften
IUPAC Name |
N-(3-cyanophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-6-12(2)8-14(7-11)16(19)18-15-5-3-4-13(9-15)10-17/h3-9H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGMCBMAOVSYKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358735 |
Source


|
| Record name | N-(3-cyanophenyl)-3,5-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
695172-34-0 |
Source


|
| Record name | N-(3-cyanophenyl)-3,5-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}morpholine](/img/structure/B5791225.png)
![N-(2-isopropylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5791237.png)
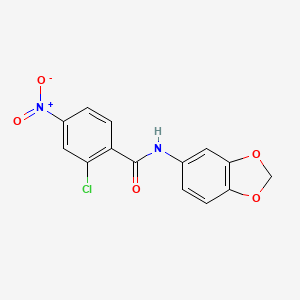
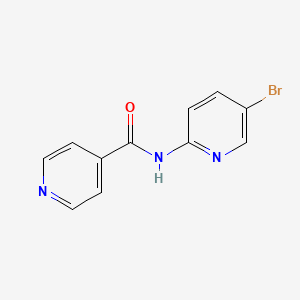

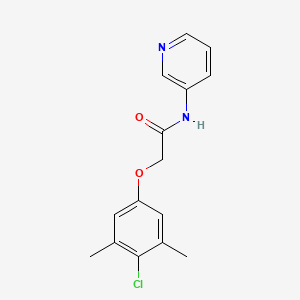
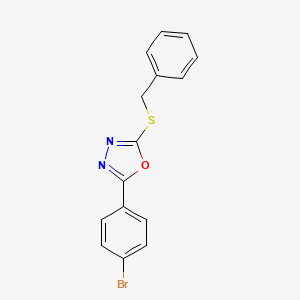
![N-(4-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5791291.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-3,7-dimethylquinoline](/img/structure/B5791296.png)
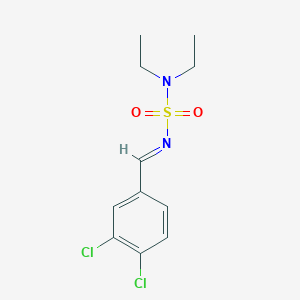

![N-cyclopentyl-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B5791323.png)
![4-fluoro-N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5791328.png)